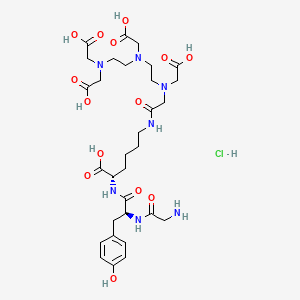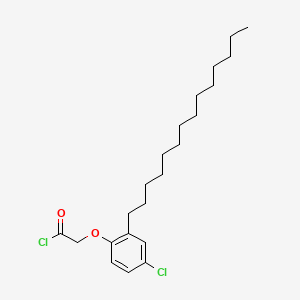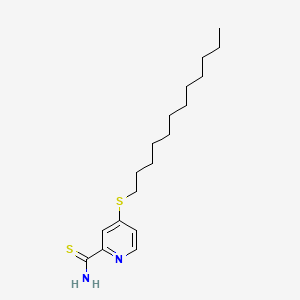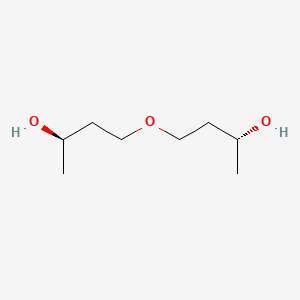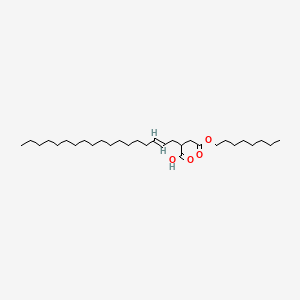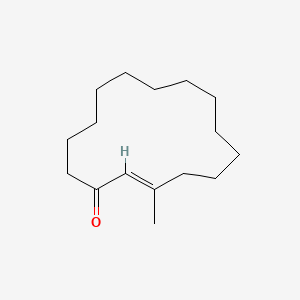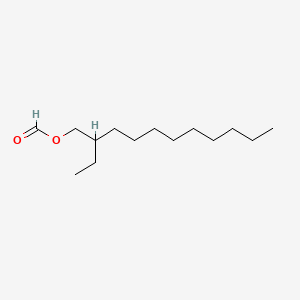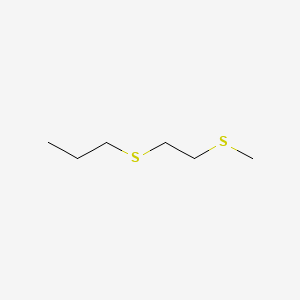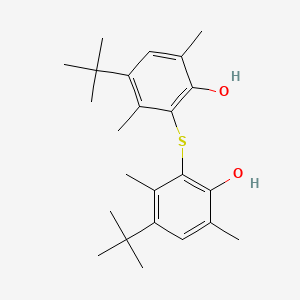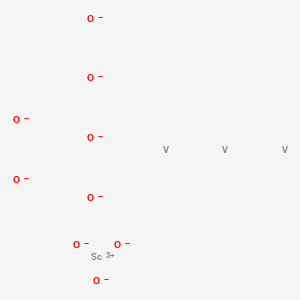
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C12H6Cl3NaO2. It is known for its antibacterial properties and is commonly used in various personal care products, including soaps, shampoos, and toothpaste. This compound is also utilized in industrial applications due to its effectiveness in controlling microbial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed under controlled conditions.
Major Products:
Oxidation: The major products of oxidation reactions include various chlorinated phenolic compounds.
Substitution: Substitution reactions can yield a range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s antibacterial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is incorporated into various medical products for its antimicrobial effects.
Industry: The compound is used in the formulation of disinfectants, antiseptics, and preservatives for personal care and household products
Mecanismo De Acción
The antibacterial action of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt bacterial cell membranes. The compound targets and inhibits the function of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing cell death .
Comparación Con Compuestos Similares
Triclosan: Another widely used antibacterial agent with a similar structure and mechanism of action.
Chloroxylenol: An antiseptic and disinfectant with comparable applications.
Uniqueness: Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique in its specific combination of chlorine substitutions on the phenol ring, which enhances its antibacterial efficacy and stability compared to other similar compounds .
Propiedades
Número CAS |
42409-10-9 |
|---|---|
Fórmula molecular |
C12H6Cl3NaO2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
sodium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C12H7Cl3O2.Na/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1 |
Clave InChI |
XJYNZWIMJRIQSZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




